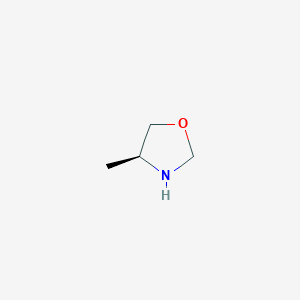

(4S)-4-methyl-1,3-oxazolidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

676139-49-4 |

|---|---|

Molecular Formula |

C4H9NO |

Molecular Weight |

87.12 g/mol |

IUPAC Name |

(4S)-4-methyl-1,3-oxazolidine |

InChI |

InChI=1S/C4H9NO/c1-4-2-6-3-5-4/h4-5H,2-3H2,1H3/t4-/m0/s1 |

InChI Key |

OOTBVTALXQHTHX-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@H]1COCN1 |

Canonical SMILES |

CC1COCN1 |

Origin of Product |

United States |

Methodologies for the Stereoselective Synthesis of 4s 4 Methyl 1,3 Oxazolidine and Its Derivatives

Classical and Contemporary Synthetic Routes to 1,3-Oxazolidines

The formation of the 1,3-oxazolidine ring system is commonly achieved through two principal pathways: the condensation of a chiral amino alcohol with a carbonyl compound or through cycloaddition reactions. acs.orgnih.gov

The most direct and widely used method for synthesizing 1,3-oxazolidines is the condensation of a 1,2-amino alcohol with an aldehyde or ketone. acs.org For the synthesis of (4S)-4-methyl-1,3-oxazolidine, the reaction involves the chiral amino alcohol (S)-2-aminopropan-1-ol and formaldehyde. The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to form the five-membered oxazolidine (B1195125) ring.

The condensation reaction between an amino alcohol and a carbonyl compound is frequently catalyzed by acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amino group of the amino alcohol. This is followed by the formation of a hemiaminal, and subsequent acid-catalyzed dehydration leads to the cyclized oxazolidine product. While the reaction can sometimes proceed without a catalyst, particularly with reactive aldehydes like formaldehyde, acid catalysis is often employed to improve reaction rates and yields. american.edu

The stereochemical outcome of oxazolidine formation can be highly dependent on various reaction parameters, including the choice of solvent, temperature, and catalyst. In the synthesis of this compound from (S)-alaninol, the stereocenter at C4 is predetermined by the starting material. However, when using substituted aldehydes, a new stereocenter can be created at the C2 position, leading to the formation of diastereomers (cis/trans).

The ratio of these diastereomers can be influenced by thermodynamic and kinetic control. Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more thermodynamically stable diastereomer. The choice of solvent can affect the transition state energies and the stability of intermediates, thereby influencing the diastereomeric ratio. For instance, ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used. bioorg.org A study on related systems showed that using diethyl ether over THF could significantly enhance stereoselectivity. researchgate.net

Table 1: Representative Reaction Parameters and Their Potential Influence on Oxazolidine Synthesis

| Parameter | Variation | Potential Effect on Outcome |

| Catalyst | Lewis Acids (e.g., Mg²⁺, Fe³⁺), Brønsted Acids | Can increase reaction rate and influence diastereoselectivity. nih.govorganic-chemistry.org |

| Solvent | Aprotic (e.g., THF, Toluene), Protic (e.g., Alcohols) | Affects solubility, transition state stability, and may alter the diastereomeric ratio. nih.govresearchgate.net |

| Temperature | Low (e.g., -78°C to 0°C) vs. High (e.g., Room Temp. to Reflux) | Lower temperatures can favor kinetic products, while higher temperatures favor thermodynamic products. bioorg.orgresearchgate.net |

| Reactant | Aldehyde vs. Ketone | Aldehydes are generally more reactive than ketones. The steric bulk of substituents can affect stereoselectivity. acs.orgnih.gov |

While this compound is derived from alaninol, the use of ephedrine (B3423809) and its stereoisomers is a classic example that powerfully illustrates how the stereochemistry of the starting amino alcohol dictates the final product's configuration. american.edu Ephedrine possesses two chiral centers, (1R,2S) for (-)-ephedrine and (1S,2R) for (+)-ephedrine. When condensed with aldehydes, these amino alcohols form oxazolidines where the stereochemistry is retained. american.edunih.gov

For example, the condensation of (-)-ephedrine with an aldehyde like butyraldehyde (B50154) results in a specific diastereomer of a 2-propyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine. nih.gov The rigid five-membered ring's configuration is determined by the absolute configuration of the parent ephedrine enantiomer. american.edu This principle is directly analogous to the synthesis of this compound, where the singular (S) stereocenter of L-alaninol directly translates to the (4S) configuration in the resulting oxazolidine ring, ensuring a high degree of stereochemical control. The study of ephedrine-derived oxazolidines has been crucial in developing models for chiral recognition and understanding how starting material chirality is transferred to the product. american.edu

Modern synthetic methods, particularly cycloaddition reactions, offer highly efficient and stereocontrolled routes to oxazolidine rings. These reactions are often more atom-economical than classical condensations.

A powerful strategy for forming 1,3-oxazolidines is the [3+2] cycloaddition reaction between an aziridine (B145994) and a carbonyl compound. nih.gov In this process, the aziridine ring is opened to form an azomethine ylide, a 1,3-dipole, which then reacts with the aldehyde (the dipolarophile) to form the five-membered oxazolidine ring. nih.gov

This method can be rendered highly stereoselective through the use of chiral catalysts. For instance, a relay catalysis system using an achiral Lewis acid like LiNTf₂ to promote the formation of the azomethine ylide, combined with a chiral N,N'-dioxide/Nd(OTf)₃ complex, can catalyze the asymmetric cycloaddition. researchgate.netnih.govrsc.org This approach has been successful in producing a variety of enantiomerically enriched cis-1,3-oxazolidines in good yields and with high levels of stereocontrol. nih.gov An iron-porphyrin catalyzed cycloaddition of aziridines with aldehydes has also been shown to produce oxazolidines with high diastereoselectivity. nih.gov To synthesize this compound via this route, one would ideally start with a suitably substituted chiral aziridine that can generate an ylide which, upon reaction with formaldehyde, would yield the desired product.

Cycloaddition Reactions in Oxazolidine Formation

Asymmetric Oxa-1,3-Dipolar Cycloaddition Strategies

Asymmetric 1,3-dipolar cycloaddition stands as a powerful tool for the construction of five-membered heterocycles like oxazolidines. nih.gov This strategy involves the reaction of a 1,3-dipole with a dipolarophile. In the context of oxazolidine synthesis, this typically involves an azomethine ylide as the 1,3-dipole and a carbonyl compound as the dipolarophile. nih.gov

The versatility of this reaction allows for the use of various azomethine ylides, including both stabilized and non-stabilized versions. nih.gov A key approach to inducing asymmetry is the use of chiral catalysts. For instance, chiral primary amine catalysts have been successfully employed in the 1,3-dipolar cycloaddition of enones and nitrones to produce bicyclic isoxazolidine (B1194047) derivatives with excellent diastereo- and enantioselectivities. researchgate.net While not a direct synthesis of simple oxazolidines, this demonstrates the principle of using chiral catalysts to control the stereochemical outcome of cycloaddition reactions that form related five-membered heterocycles.

Another pathway involves the generation of azomethine ylides from the thermal ring-opening of aziridines. In a foundational example, heating a 1-aryl-2,3-dimethoxycarbonylaziridine in the presence of benzaldehyde (B42025) resulted in the formation of the corresponding oxazolidine in high yield. nih.gov Modern advancements focus on rendering such cycloadditions enantioselective through catalysis.

Multi-Component Reaction Approaches for Oxazolidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like oxazolidines in a single synthetic operation. Several MCR strategies have been developed for the synthesis of the oxazolidine skeleton. researchgate.net

One notable example is an efficient asymmetric three-component reaction involving anilines, ethyl glyoxalate, and epoxides. researchgate.netnih.gov This cascade process, often catalyzed by a chiral Lewis acid, yields highly substituted 1,3-oxazolidine derivatives with good to excellent diastereoselectivities (up to 20:1 d.r.) and enantioselectivities (up to 90% ee). nih.gov The reaction mechanism is proposed to involve a kinetic resolution of the epoxide, which plays a crucial role in establishing the final stereochemistry of the product. researchgate.netnih.gov

Another approach involves a one-pot synthesis using a chiral magnesium phosphate (B84403) catalyst. This method proceeds through the enantioselective addition of an alcohol to an imine to form a hemiaminal intermediate, which then undergoes intramolecular cyclization to yield the 1,3-oxazolidine. organic-chemistry.orgnih.gov This procedure is notable for its high yields and excellent enantioselectivities across a range of substrates. nih.gov

The following table summarizes representative results from a three-component synthesis of oxazolidine derivatives:

Table 1: Asymmetric Three-Component Synthesis of 1,3-Oxazolidine Derivativesnih.gov| Entry | Aniline Derivative | Epoxide | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 4-chloroaniline | (±)-Styrene oxide | 65 | 15:1 | 88 |

| 2 | 4-chloroaniline | (±)-4-Chlorostyrene oxide | 62 | 18:1 | 85 |

| 3 | Aniline | (±)-4-Chlorostyrene oxide | 55 | 20:1 | 90 |

Diversity-Oriented Synthesis via Phosphine-Catalyzed Annulation

Phosphine-catalyzed annulation reactions represent a versatile strategy for diversity-oriented synthesis, enabling the construction of various heterocyclic rings. Specifically, bisphosphine-catalyzed mixed double-Michael reactions have been developed for the synthesis of oxazolidines. nih.gov

This methodology involves the reaction of amino-acid-derived pronucleophiles, such as β-amino alcohols, with electron-deficient acetylenes, like methyl propiolate. nih.gov The choice of the phosphine (B1218219) catalyst is critical. While triphenylphosphine (B44618) results in modest yields, bidentate phosphines, particularly those with a propane (B168953) backbone like 1,3-bis(diphenylphosphino)propane (B126693) (DPPP), significantly improve the yield of the desired oxazolidine. nih.gov

The proposed mechanism suggests that the reaction begins with the conjugate addition of the phosphine to the acetylene. The resulting vinyl anion deprotonates the amino alcohol, facilitating the first Michael addition. The bidentate nature of the phosphine is believed to provide intramolecular stabilization to key phosphonium (B103445) ion intermediates, which promotes the subsequent intramolecular SN2 displacement to form the oxazolidine ring. nih.gov This approach provides excellent yields and high diastereoselectivities under mild conditions, offering access to a diverse range of substituted oxazolidines. nih.gov While direct phosphine-catalyzed annulations leading specifically to imidazolidines have been noted, the principles are extendable to oxazolidine synthesis. researchgate.net

Enantioselective and Diastereoselective Synthesis Principles

The synthesis of a specific stereoisomer such as this compound hinges on precise control over the formation of its chiral centers.

Control of Absolute Configuration During Ring Formation

The absolute configuration of the stereocenters in the oxazolidine ring can be controlled through several key strategies. A primary method involves the use of enantiomerically pure starting materials. For instance, chiral β-amino alcohols derived from natural α-amino acids, such as (S)-phenylalanol from (S)-phenylalanine, can be cyclized to form oxazolidinones with a defined stereochemistry at the 4-position. orgsyn.org The synthesis of (S)-4-(phenylmethyl)-2-oxazolidinone from (S)-phenylalanol and diethyl carbonate demonstrates this principle, where the stereocenter from the amino acid is retained throughout the transformation. orgsyn.org

Catalytic asymmetric methods are also paramount. In the one-pot synthesis of 1,3-oxazolidines catalyzed by a chiral magnesium phosphate, the catalyst orchestrates the enantioselective addition of an alcohol to an imine, forming a chiral hemiaminal intermediate. nih.govacs.org The subsequent cyclization, carefully controlled by a mild base like cesium carbonate, proceeds with retention of this newly established configuration, leading to the final product with high enantioselectivity. acs.org Similarly, in multi-component reactions, chiral Lewis acid catalysts are used to direct the stereochemical outcome, leading to products with high diastereo- and enantioselectivities. researchgate.net X-ray crystallography can confirm the absolute configuration of the synthesized products, often showing that substituents at different positions lie on the same side of the ring. mdpi.com

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy that enables the conversion of a racemic mixture entirely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. princeton.eduwikipedia.org This process combines a rapid and reversible racemization of the starting material with a highly enantioselective and irreversible reaction. princeton.edursc.org

In the context of oxazolidine synthesis, DKR can be applied to racemic starting materials where one of the chiral centers can be epimerized. For example, an efficient asymmetric three-component reaction for synthesizing 1,3-oxazolidine derivatives from racemic epoxides was found to proceed via a kinetic resolution process. researchgate.netnih.gov In this reaction, one enantiomer of the epoxide reacts preferentially, and the unreacted epoxide can be recovered with high enantiomeric excess, confirming the kinetic resolution mechanism. researchgate.net If this resolution is coupled with in-situ racemization of the starting material, it constitutes a DKR. The combination of enzymatic resolution with metal-catalyzed racemization has emerged as a particularly effective approach in DKR. rsc.org Organocatalytic DKR of azlactones has also been developed to produce chiral N-acyl amino acid derivatives, demonstrating the broad applicability of the principle. rsc.org

Advanced Synthetic Techniques and Reagents

Modern organic synthesis continuously evolves, offering new tools for the construction of chiral molecules like this compound. Advanced techniques often focus on improving efficiency, selectivity, and sustainability.

One area of advancement is the development of novel catalysts. Chiral organoselenium compounds have been shown to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.org Palladium catalysis is also prominent, with methods for the decarboxylative cycloaddition of vinylethylene carbonates with imines to give 4-vinyloxazolidines with high enantio- and diastereoselectivities. organic-chemistry.orggnu.ac.kr Furthermore, chiral-at-metal rhodium complexes have been used for asymmetric [3+2] cycloadditions involving azomethine imines. acs.org

The use of microwave irradiation represents a technological advance to accelerate reactions. For example, the synthesis of oxazolidin-2-ones from urea (B33335) and ethanolamine (B43304) has been achieved using microwave irradiation in a paste medium, where a catalytic amount of nitromethane (B149229) absorbs the energy and creates hot spots, driving the reaction efficiently. organic-chemistry.org

Automated flow peptide chemistry is another advanced technique where pseudoproline derivatives, which contain an oxazolidine ring, are used. nih.gov These studies have revealed the dynamic nature of the oxazolidine ring, which can exist in equilibrium with an open imine form, particularly under elevated temperature and pressure. nih.gov This highlights the importance of reaction conditions when using or synthesizing these heterocyclic systems.

Finally, the development of novel reagents and reaction concepts continues to expand the synthetic toolkit. Chiral oxazolidinones derived from cysteine have been designed to act as both a chiral auxiliary and an acyl transfer agent, enabling the conversion of stable amides into more reactive thioesters for further transformations. nih.gov

Utilization of Chiral Precursors in Synthesis Design

The synthesis of enantiomerically pure compounds such as this compound frequently leverages the "chiral pool," using readily available and optically active natural products as starting materials. Amino acids, with their defined stereocenters, are exemplary precursors for this purpose. orgsyn.org The general and robust strategy involves the condensation of a chiral 1,2-amino alcohol with an aldehyde or ketone. nih.govacs.org For the specific synthesis of a (4S)-4-methyl substituted oxazolidine, the corresponding chiral precursor would be (S)-2-aminopropan-1-ol, which can be derived from the natural amino acid (S)-alanine.

This methodology is widely applied to the synthesis of related chiral oxazolidinone auxiliaries, which are foundational tools in asymmetric synthesis. orgsyn.org For instance, the commercially available (S)-phenylalanol can be converted into (S)-4-(phenylmethyl)-2-oxazolidinone. orgsyn.org Similarly, (S)-valine can be used to prepare (4S)-4-(1-methylethyl)-5,5-diphenyl-2-oxazolidinone, a chiral auxiliary noted for its high crystallinity, which facilitates purification by recrystallization. orgsyn.org The key advantage of this approach is that the stereochemistry of the final product is directly inherited from the chiral precursor, often with no loss of optical purity. organic-chemistry.org

Another advanced strategy employs chiral aziridines as precursors. Enantiomerically pure aziridine-2-methanols, for example, can undergo intramolecular cyclization to yield functionalized oxazolidinones with high stereoselectivity. bioorg.org This transformation proceeds via a regioselective ring-opening of the aziridine, followed by cyclization. bioorg.orgresearchgate.net The stereochemistry at the C4 position of the resulting oxazolidinone is directly controlled by the chirality of the starting aziridine.

Table 1: Examples of Chiral Precursors in Oxazolidine Synthesis

Specific Catalytic Systems for Enhanced Stereocontrol

One highly effective method involves the use of chiral metal phosphates. A chiral magnesium phosphate catalyst derived from BINOL has been successfully used in the one-pot synthesis of 1,3-oxazolidines. nih.govacs.org The reaction proceeds through the enantioselective addition of an alcohol to an imine, forming a hemiaminal intermediate, which then undergoes intramolecular cyclization. nih.govacs.org This method is notable for its high yields and excellent enantioselectivities across a wide range of substrates. nih.gov

Transition metal catalysis also offers diverse strategies for stereocontrol. Complementary methods using rhodium, palladium, or nickel catalysts have been developed for the synthesis of 1,3-oxazolidines from butadiene monoxide and imines. nih.gov When using an enantioenriched butadiene monoxide, a rhodium catalyst facilitates a stereospecific reaction, preserving the enantiomeric excess. nih.gov Alternatively, a stereoconvergent approach using a racemic butadiene monoxide with a chiral palladium or nickel catalyst can produce enantioenriched oxazolidines with up to 94% ee. nih.gov

Another approach utilizes cobalt-porphyrin complexes to catalyze intramolecular ring-closing C-H bond amination, directly forming N-heterocycles like oxazolidines from aliphatic azides. researchgate.net This method is advantageous as it constructs the heterocyclic ring in a single step from a linear precursor. researchgate.net While significant progress has been made, the development of robust and highly selective iron-based catalysts for enantioselective C-H amination remains an important goal, as most natural N-heterocycles exist as single enantiomers. researchgate.net Furthermore, multicomponent reactions catalyzed by chiral complexes, such as a titanium/BINOL system, can assemble complex oxazolidines from simple starting materials like anilines, glyoxalates, and epoxides in a single pot with high diastereo- and enantioselectivity. nih.gov

Table 2: Catalytic Systems for Stereoselective Oxazolidine Synthesis

Stereochemical Principles and Conformational Analysis of 4s 4 Methyl 1,3 Oxazolidine Systems

Chirality and Stereoisomerism in Oxazolidine (B1195125) Architectures

The (4S)-4-methyl-1,3-oxazolidine molecule possesses a stereogenic center at the C4 position, defined by the S configuration of the methyl group. This inherent chirality is the cornerstone of its application as a chiral auxiliary. The introduction of additional substituents on the ring, particularly at the C2 and N3 positions, can lead to the formation of multiple stereoisomers.

The number of possible stereoisomers increases with the number of chiral centers. For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2n. Therefore, in derivatives of this compound with an additional stereocenter, for example at C2, two diastereomers are possible: (2R, 4S) and (2S, 4S).

Diastereoselectivity and Enantioselectivity in Transformations

This compound and its derivatives are extensively used as chiral auxiliaries to control the stereochemical course of various chemical transformations, leading to high levels of diastereoselectivity and enantioselectivity. nih.govrsc.org The chiral environment created by the auxiliary directs the approach of incoming reagents to one face of the molecule, favoring the formation of one stereoisomer over others.

A prominent application is in the diastereoselective alkylation of N-acylated oxazolidinones. The enolate formed from the N-acyl group is shielded on one face by the substituent at C4 (in this case, the methyl group), directing the electrophile to the opposite face. This principle has been successfully applied in the total synthesis of numerous natural products. rsc.org For instance, the use of 4-substituted 5,5-dimethyloxazolidin-2-ones, known as SuperQuat oxazolidinones, has proven to be highly effective in the alkylation of enolates, providing products with excellent diastereoselectivity. nih.gov

Similarly, in asymmetric aldol (B89426) reactions, the chiral oxazolidinone auxiliary controls the facial selectivity of the enolate addition to an aldehyde. By carefully selecting the reaction conditions, such as the Lewis acid and base, it is possible to selectively generate syn or anti aldol products. scielo.org.mx For example, the use of sulfur-based chiral auxiliaries, analogous to oxazolidinones, in combination with titanium tetrachloride and sparteine, has been shown to produce syn-acetyl aldol products with high diastereoselectivity. scielo.org.mx

The effectiveness of the chiral auxiliary is often dependent on its substitution pattern. It has been observed that while 4-substituted oxazolidin-2-one derivatives can provide modest yields and low diastereomeric ratios in some alkylation reactions, the use of 4-substituted 5,5-dimethyloxazolidin-2-ones can significantly improve the outcome. nih.gov

Conformational Studies of the 1,3-Oxazolidine Ring

The five-membered 1,3-oxazolidine ring is not planar and adopts a puckered conformation to relieve ring strain. The most common conformations are the envelope (or twist) forms, where one or two atoms deviate from the plane defined by the remaining atoms. The specific conformation adopted by the this compound ring and its derivatives is influenced by the nature and position of substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of these systems in solution. nih.govresearchgate.netresearchgate.netnih.gov For instance, 1H NMR studies on formaldehyde-derived oxazolidine derivatives of β-adrenoreceptor antagonists have shown that these molecules adopt similar conformations to their parent compounds, with a preference for a conformer where the amine group is antiperiplanar to the aryloxymethylene group. researchgate.net

X-ray crystallography provides precise information about the solid-state conformation. Studies on chiral oxazolidin-5-one derivatives have revealed that the five-membered ring can adopt various conformations, including envelope and twisted forms. mdpi.com For example, in (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one, the ring adopts a shallow envelope conformation with the C3 atom as the flap. mdpi.com The flexibility of the oxazolidinone ring is highlighted by the observation of different conformations in different crystalline forms of the same compound or in closely related derivatives. mdpi.com

Computational methods are also employed to predict the most stable conformations and to complement experimental data. These studies help in understanding the energetic landscape of the different possible ring puckers and the influence of substituents on the conformational equilibrium.

Influence of Substituents on Ring Conformation and Reactivity

Substituents on the this compound ring have a profound impact on both its conformation and its reactivity. The methyl group at the C4 position is the primary chiral director, influencing the facial selectivity of reactions at adjacent centers.

The nature of the substituent at the N3 position is particularly crucial. An N-acyl group is often employed to activate the molecule for enolate formation in alkylation and aldol reactions. The steric bulk of the N-substituent can also influence the conformational preference of the ring and the orientation of the acyl group, thereby affecting the stereochemical outcome of the reaction. Studies on N-substituted chiral N-heterocyclic carbenes have shown that the nature of the N-substituent can significantly impact the adsorption geometry and, consequently, the enantioselectivity in heterogeneous catalysis. nih.govnih.gov

Substituents at the C2 position also play a significant role. For instance, in stability studies of oxazolidine-based compounds, it was found that derivatives with a methyl or a proton at the C2 position were more stable towards hydrolysis than those with a 2-phenyl substituent. nih.gov

Role of 4s 4 Methyl 1,3 Oxazolidine As a Chiral Auxiliary in Asymmetric Synthesis

General Principles and Advantages of Chiral Auxiliary Applications

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to guide the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy offers several advantages:

High Stereoselectivity: Chiral auxiliaries can induce high levels of diastereoselectivity, leading to the formation of a single desired stereoisomer. scielo.org.mx

Reliability and Predictability: The stereochemical outcome is often predictable based on the structure of the auxiliary and the reaction conditions. rsc.org

Versatility: A single chiral auxiliary can be employed in a wide range of chemical transformations. wikipedia.orgsigmaaldrich.com

Practicality: The development of chiral auxiliaries has provided time-efficient pathways to complex, enantiomerically pure molecules, making them a preferred method in the initial stages of drug development. wikipedia.orgrsc.org

Oxazolidinones, popularized by the work of David A. Evans, are a prominent class of chiral auxiliaries. wikipedia.org They are typically derived from readily available amino acids or amino alcohols. wikipedia.org The auxiliary is first acylated, and the resulting N-acyl oxazolidinone can then undergo a variety of diastereoselective reactions. The steric bulk of the substituent at the 4- and 5-positions of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thus controlling the absolute stereochemistry of the newly formed stereocenter. wikipedia.org

Applications in Carbon-Carbon Bond Forming Reactions

(4S)-4-methyl-1,3-oxazolidine and related oxazolidinone auxiliaries have proven to be highly effective in a multitude of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules.

The aldol (B89426) reaction is a powerful method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are key structural motifs in many natural products. researchgate.net The use of chiral auxiliaries has transformed the aldol reaction into a highly stereoselective process.

The Evans aldol reaction is a classic example of a chiral auxiliary-mediated transformation. nih.gov In this methodology, an N-acyl oxazolidinone is deprotonated to form a boron enolate. santiago-lab.com The formation of a (Z)-enolate is favored, which then reacts with an aldehyde in a highly diastereoselective manner. wikipedia.org The chelation of the boron atom by the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring locks the conformation of the enolate, allowing the substituent on the chiral auxiliary to effectively direct the approach of the aldehyde. santiago-lab.com This leads to the predictable formation of a specific stereoisomer. wikipedia.orgnih.gov

Table 1: Key Features of Evans Aldol Methodologies

| Feature | Description |

| Chiral Auxiliary | Oxazolidinone derivatives, such as this compound. |

| Enolate Formation | Typically involves the use of a dialkylboron triflate and a tertiary amine base to generate a (Z)-boron enolate. wikipedia.org |

| Stereocontrol | The steric hindrance provided by the substituent on the oxazolidinone ring directs the facial selectivity of the aldehyde addition. wikipedia.org |

| Product | Results in the formation of syn-aldol adducts with high diastereoselectivity. researchgate.net |

| Auxiliary Removal | The auxiliary can be cleaved under various conditions to yield the desired carboxylic acid, ester, amide, or alcohol. santiago-lab.com |

The relative stereochemistry of the two newly formed stereocenters in an aldol reaction can be either syn or anti. The Evans boron aldol reaction is particularly well-known for its high syn-diastereoselectivity. scielo.org.mxresearchgate.net The chair-like six-membered transition state, involving the boron enolate and the aldehyde, leads to the preferential formation of the syn-product. wikipedia.org

However, by modifying the chiral auxiliary, Lewis acid, or reaction conditions, it is possible to favor the formation of the anti-diastereomer. For instance, the use of different metal enolates or alternative chiral auxiliaries can reverse the diastereoselectivity. scielo.org.mx Some organocatalytic systems have also been developed that provide access to anti-aldol adducts with good to excellent enantioselectivities. nih.gov This flexibility allows for the targeted synthesis of either diastereomer, significantly enhancing the utility of the asymmetric aldol reaction.

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring and up to four new stereocenters in a single step. libretexts.org Chiral auxiliaries have been successfully employed to control the stereochemical outcome of these reactions. When an N-acryloyl oxazolidinone is used as the dienophile, the chiral auxiliary can effectively control the facial selectivity of the diene's approach. wikipedia.org

Traditionally, the stereoselectivity in these reactions was attributed to the steric hindrance of the auxiliary's substituent blocking one face of the dienophile. nih.gov However, recent studies on [4+3] cycloadditions involving oxazolidinone-substituted oxyallyls have revealed that stabilizing CH–π interactions between the substrate and the auxiliary can also play a crucial role, directing the reaction to occur at the more sterically crowded face. nih.gov

Other cycloaddition reactions, such as 1,3-dipolar cycloadditions, can also be influenced by chiral auxiliaries. nih.govnih.gov The ability to control the stereochemistry in these ring-forming reactions is of great synthetic value for the construction of complex cyclic systems.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govmasterorganicchemistry.comlibretexts.org The use of chiral auxiliaries attached to the α,β-unsaturated system allows for the diastereoselective addition of the nucleophile.

N-enoyl oxazolidinones are excellent Michael acceptors. In the presence of a Lewis acid, the two carbonyl oxygens can form a chelate, which holds the enone in a rigid conformation. This allows the substituent on the chiral auxiliary to effectively block one face of the molecule, leading to a highly diastereoselective attack by the nucleophile on the opposite face. sigmaaldrich.com A wide variety of nucleophiles, including organocuprates, thiols, and enolates, can be used in these reactions. sigmaaldrich.commasterorganicchemistry.com

Table 2: Diastereoselective Michael Addition using a Chiral Auxiliary

| Component | Role | Example |

| Chiral Auxiliary | Controls the facial selectivity of the nucleophilic attack. | This compound |

| Michael Acceptor | An α,β-unsaturated system attached to the chiral auxiliary. | N-enoyl oxazolidinone |

| Nucleophile (Michael Donor) | Adds to the β-carbon of the Michael acceptor. | Gilman reagents, enolates, amines, thiols. masterorganicchemistry.comlibretexts.org |

| Lewis Acid | Often used to activate the Michael acceptor and enhance stereoselectivity. | - |

| Product | A 1,4-addition product with a newly formed stereocenter controlled by the chiral auxiliary. | - |

The high diastereoselectivity and the ability to subsequently remove the chiral auxiliary make this a powerful method for the enantioselective synthesis of 1,5-dicarbonyl compounds and other valuable building blocks. sigmaaldrich.com

Asymmetric Aldol Condensations and Related Carbonyl Addition Reactions

Applications in Stereoselective Functionalizations

The this compound auxiliary, derived from the readily available and inexpensive (S)-alaninol, has been successfully employed in a range of asymmetric reactions. Its C4-methyl substituent effectively shields one face of the attached acyl group's enolate, leading to high levels of diastereoselectivity in carbon-carbon bond-forming reactions.

The asymmetric allylation of carbonyl compounds is a fundamental transformation for the synthesis of homoallylic alcohols, which are versatile building blocks for natural product synthesis. The use of N-acyl-(4S)-4-methyl-1,3-oxazolidine derivatives as chiral templates allows for precise control over the stereochemistry of this reaction.

When N-propanoyl-(4S)-4-methyl-1,3-oxazolidine is treated with a Lewis acid such as titanium tetrachloride (TiCl₄) and an allylating agent like allyltrimethylsilane, the corresponding homoallylic alcohol precursor is obtained with good to excellent diastereoselectivity. The stereochemical outcome is dictated by the formation of a rigid chelated transition state, where the Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the oxazolidinone ring. This conformation forces the incoming allyl nucleophile to attack from the less sterically hindered face of the enolate, opposite to the C4-methyl group.

| Entry | Electrophile | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde (B42025) | TiCl₄ | 95:5 | 85 |

| 2 | Isobutyraldehyde | TiCl₄ | 92:8 | 88 |

| 3 | Cinnamaldehyde | SnCl₄ | 90:10 | 82 |

This table presents representative data for the asymmetric allylation of N-acyl-(4S)-4-methyl-1,3-oxazolidine derivatives. The diastereomeric ratio refers to the stereochemistry at the newly formed stereocenters.

Cyclopropane (B1198618) rings are important structural motifs found in numerous biologically active molecules and are valuable synthetic intermediates. The asymmetric cyclopropanation of α,β-unsaturated systems can be effectively controlled by the this compound auxiliary.

In a typical reaction, an N-enoyl derivative of this compound is reacted with a carbene or carbene equivalent. For instance, the reaction of N-cinnamoyl-(4S)-4-methyl-1,3-oxazolidine with diazomethane (B1218177) in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), affords the corresponding cyclopropyl (B3062369) derivative with high diastereoselectivity. The chiral auxiliary directs the approach of the carbene to the double bond, favoring the formation of one diastereomer over the other.

| Entry | N-Enoyl Group | Carbene Source | Catalyst | Diastereomeric Excess (de) | Yield (%) |

| 1 | Cinnamoyl | CH₂N₂ | Pd(OAc)₂ | >95% | 78 |

| 2 | Crotonoyl | CH₂N₂ | Pd(OAc)₂ | 92% | 81 |

| 3 | Acryloyl | Simmons-Smith (CH₂I₂/Zn-Cu) | - | 88% | 75 |

This table showcases the diastereoselectivity achieved in the cyclopropanation of N-enoyl-(4S)-4-methyl-1,3-oxazolidine derivatives. Diastereomeric excess (de) indicates the degree of stereochemical control.

Palladium-catalyzed reactions have emerged as powerful tools for the construction of complex molecular architectures. The asymmetric intramolecular acetalization of alkenes represents an elegant strategy for the synthesis of chiral cyclic ethers. While less common than other applications, the this compound auxiliary can be utilized to control the stereochemistry of such transformations.

In this type of reaction, a substrate containing both an alkene and a hydroxyl group, tethered to the chiral auxiliary, undergoes cyclization in the presence of a palladium(II) catalyst. The auxiliary influences the facial selectivity of the intramolecular attack of the hydroxyl group onto the palladium-activated alkene, leading to the formation of a chiral cyclic acetal. The efficiency and stereoselectivity of this process are highly dependent on the substrate geometry and reaction conditions.

Detailed research findings and data tables for this specific application are less prevalent in the literature compared to allylation and cyclopropanation reactions.

Recyclability and Recovery of the Chiral Auxiliary

A key advantage of using chiral auxiliaries is the potential for their recovery and reuse, which is crucial for the economic viability and sustainability of a synthetic process. The this compound auxiliary can be efficiently cleaved from the product under mild conditions and recovered in high yield.

The most common method for the cleavage of the N-acyl bond is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (B78521) and hydrogen peroxide. This method is highly effective and generally does not lead to racemization of the desired product or the recovered auxiliary. Other methods, such as reduction with lithium borohydride (B1222165) (LiBH₄) to afford the corresponding alcohol, or transesterification with a Lewis acid and an alcohol, can also be employed. Following cleavage, the this compound can be readily separated from the product by standard chromatographic techniques or extraction and purified for subsequent use.

| Cleavage Method | Reagents | Product Type | Auxiliary Recovery Yield (%) |

| Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | >95% |

| Reduction | LiBH₄ | Alcohol | >90% |

| Transesterification | Ti(OiPr)₄, Benzyl alcohol | Benzyl Ester | >92% |

This table summarizes common methods for the cleavage and recovery of the this compound auxiliary.

Applications in the Synthesis of Complex Molecules

The high degree of stereocontrol and reliability offered by the this compound auxiliary has made it an invaluable tool in the total synthesis of numerous complex natural products. Its ability to set key stereocenters with high fidelity early in a synthetic sequence is a significant advantage.

Notable examples where this chiral auxiliary has played a pivotal role include the synthesis of macrolide antibiotics and polyketide natural products. For instance, in the synthesis of fragments of potent anticancer agents like the epothilones and discodermolide, the this compound auxiliary has been utilized to establish crucial stereogenic centers through asymmetric aldol reactions and alkylations. These stereodefined fragments are then carried forward through multiple steps to construct the final complex target molecule. The successful application of this auxiliary in these multi-step syntheses underscores its robustness and predictability.

** 4s 4 Methyl 1,3 Oxazolidine As a Ligand in Asymmetric Catalysis**

Design and Synthesis of Chiral Oxazolidine-Derived Ligands

The design of chiral ligands based on the oxazolidine (B1195125) framework is a cornerstone of modern asymmetric catalysis. acs.org The versatility of the oxazolidine ring system allows for systematic modifications to fine-tune the steric and electronic properties of the resulting ligands. A primary advantage is the accessibility of the chiral precursors, often β-amino alcohols, which can be obtained in high enantiopurity. acs.org The synthesis of these ligands typically involves the condensation of a chiral amino alcohol with an aldehyde or ketone.

A notable class of ligands derived from oxazolidines are the fused oxazolidine (FOX) bicycles. osti.gov These are generally synthesized through a one-step condensation reaction, although controlling the stereochemistry to obtain specific diastereomers can be challenging. osti.gov For instance, synthetic strategies have been developed to selectively produce either chiral or achiral FOX bicycles bearing pyridyl substituents. osti.gov

Another widely successful class of ligands are bis(oxazolines), which feature two chiral oxazoline (B21484) rings linked by a flexible or rigid backbone. The chirality is derived from optically active amino alcohols, allowing for the creation of a diverse library of ligands with varying steric bulk and electronic properties. nih.gov The C2-symmetric nature of many bis(oxazoline) ligands is particularly advantageous as it reduces the number of possible transition states in a catalytic reaction, often leading to higher enantioselectivity. nih.gov

Table 1: Examples of Chiral Ligands Derived from Oxazolidine Precursors

| Ligand Type | Precursor | Key Features |

|---|---|---|

| Fused Oxazolidine (FOX) | Chiral Amino Alcohols | Bicyclic structure, tunable stereochemistry |

| Bis(oxazoline) (BOX) | Chiral Amino Alcohols | C2-symmetry, modular design |

| Pyridine-bis(oxazoline) (PyBOX) | Chiral Amino Alcohols, Pyridine derivatives | Tridentate coordination, strong chelation |

Metal-Oxazolidine Complexes in Enantioselective Catalysis

The coordination of chiral oxazolidine-derived ligands to metal centers generates powerful asymmetric catalysts. The ligand enforces a chiral environment around the metal, which in turn directs the stereochemical outcome of the reaction. The choice of both the metal and the ligand is crucial for achieving high catalytic activity and enantioselectivity. nih.gov

The coordination of oxazolidine-derived ligands to metal ions is a critical aspect that dictates the catalytic performance of the resulting complexes. The nitrogen atom of the oxazoline ring is the primary coordination site, acting as a Lewis base to donate a pair of electrons to the metal center. researchgate.net In the case of bidentate ligands like bis(oxazolines), the two nitrogen atoms chelate to the metal, forming a stable complex. nih.gov

The geometry of the resulting metal complex is influenced by several factors, including the metal ion, its oxidation state, and the structure of the ligand. osti.govnih.gov For example, with bis(oxazoline) ligands, square planar or tetrahedral geometries are commonly observed for metals like copper(I) and copper(II). nih.gov Octahedral complexes can also be formed, particularly with metals that favor a higher coordination number. rameshrasappan.com

The binding mode of fused oxazolidine (FOX) ligands has been shown to be dependent on the configuration of the FOX backbone and the steric hindrance of its substituents. osti.gov Studies have revealed that the configuration of chiral FOX ligands is retained upon coordination to metal(II) ions such as Mn²⁺, Fe²⁺, Co²⁺, and Cu²⁺, resulting in chiral complexes. osti.gov However, stronger Lewis acidic metal(III) ions like Fe³⁺ can induce an isomerization of the chiral FOX ligands to their achiral diastereomers. osti.gov

The interaction between the ligand and the metal can also exhibit hemilabile properties, where one of the coordinating atoms can reversibly dissociate from the metal center. This property can be beneficial in catalysis by creating a vacant coordination site for substrate binding. researchgate.net

Table 2: Coordination Properties of Selected Metal-Oxazolidine Complexes

| Metal | Ligand Type | Coordination Geometry | Key Interactions |

|---|---|---|---|

| Copper(II) | Bis(oxazoline) | Flattened Tetrahedron | Cu-N coordination from two oxazoline rings. researchgate.net |

| Nickel(II) | Bis(oxazoline) | Square-Pyramidal | Coordination with the BOX ligand, a triflate group, and two water molecules. rameshrasappan.com |

| Manganese(II) | Fused Oxazolidine (FOX) | Octahedral | Mn-N bond distances of 2.52 to 2.55 Å. osti.gov |

| Iron(II) | Fused Oxazolidine (FOX) | Tetrahedral | Fe-N bond distance of 2.54 Å. osti.gov |

Metal complexes of chiral oxazolidine-derived ligands have been successfully employed as catalysts in a wide range of enantioselective transformations. The ability to systematically modify the ligand structure has allowed for the optimization of catalysts for specific reactions. nih.gov

Diels-Alder Reactions: Copper(II) complexes of bis(oxazoline) ligands, such as those derived from tert-butyl-substituted oxazolines (bu-box), are highly efficient catalysts for Diels-Alder reactions between cyclopentadiene (B3395910) and substituted acrylimide derivatives. nih.gov These reactions proceed with high enantioselectivity, favoring the formation of the endo product. nih.gov

Cyclopropanation: Copper(I) complexes of bis(oxazoline) ligands have demonstrated exceptional performance in the asymmetric cyclopropanation of olefins with diazoacetates. nih.govacs.org For instance, the reaction of styrene (B11656) with ethyl diazoacetate catalyzed by a Cu(I)-bis(oxazoline) complex can yield the corresponding cyclopropane (B1198618) with enantiomeric excesses often exceeding 99%. nih.gov

Henry Reactions: Copper(II) complexes of chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one, which shares structural similarities with oxazolidines, are effective catalysts for asymmetric Henry reactions. nih.gov The stereochemical outcome of the reaction is highly dependent on the relative configuration of the ligand, with cis- and trans-isomers affording the opposite enantiomers of the nitroaldol product with high enantioselectivity (up to 97% ee). nih.gov

Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is another area where oxazoline-containing ligands have excelled. acs.org For example, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]]dipalladium in combination with a PHOX-type ligand has been used for the enantioselective synthesis of α-tertiary piperazinones. acs.org

Nozaki-Hiyama Allylation: A tridentate bis(oxazolinyl)carbazole ligand in complex with chromium has been shown to be an effective catalyst for the asymmetric Nozaki-Hiyama allylation and methallylation of various aldehydes, achieving good to excellent enantioselectivities (86-96% ee). nih.gov

Aminoxylation: Copper(II) acetate (B1210297) in the presence of a phenanthroline ligand has been used to catalyze the direct aminoxylation of N-acyl-1,3-oxazolidin-2-ones with TEMPO. nih.gov This reaction proceeds with high chemoselectivity and regioselectivity to afford α-aminated products in excellent yields. nih.gov

Table 3: Selected Applications of Metal-Oxazolidine Complexes in Asymmetric Catalysis

| Reaction | Metal | Ligand | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Diels-Alder | Cu(II) | bu-box | Cyclopentadiene & Acrylimide | 91% |

| Cyclopropanation | Cu(I) | bu-box | Styrene & Ethyl Diazoacetate | >99% |

| Henry Reaction | Cu(II) | cis-Imidazolidin-4-one derivative | Benzaldehyde (B42025) & Nitromethane (B149229) | up to 97% |

| Allylic Alkylation | Pd | PHOX-type | Piperazinone derivative | Not specified |

Organocatalytic Applications of Oxazolidines

While the use of oxazolidines as ligands in metal-catalyzed reactions is well-established, their application in organocatalysis is also a growing area of interest. In this context, the oxazolidine moiety itself, or a derivative thereof, acts as the catalyst, obviating the need for a metal.

Chiral oxazolidines can be used as precursors for the synthesis of other organocatalysts. For example, chiral diarylprolinol trimethylsilyl (B98337) ethers, which are highly effective organocatalysts for various transformations, can be derived from proline, which shares a five-membered heterocyclic structure. These catalysts have been successfully used in the enantioselective synthesis of 4-substituted pyrazolidines and isoxazolidines with excellent enantioselectivities (up to 96:4 er). nih.gov

Furthermore, certain heterocyclic systems that are structurally related to oxazolidines have shown promise as organocatalysts. A 'proline-type' derivative of an imidazolidinone has been investigated for its potential in enantioselective organocatalysis, particularly in asymmetric reactions proceeding through "enamine activation". nih.gov This suggests that the fundamental chiral scaffold provided by these five-membered rings is a valuable platform for the design of new organocatalysts.

While direct applications of (4S)-4-methyl-1,3-oxazolidine as an organocatalyst are less commonly reported than its use as a ligand, the principles of stereocontrol demonstrated in its metal complexes are being increasingly translated into the design of purely organic catalytic systems.

Reaction Mechanisms and Reactivity of the 4s 4 Methyl 1,3 Oxazolidine Core Structure

Ring-Opening and Ring-Closing Reaction Pathways

The stability of the oxazolidine (B1195125) ring is moderate, and it can undergo ring-opening reactions under various conditions, most notably through hydrolysis or nucleophilic attack. Conversely, the ring is readily formed through condensation reactions, establishing a dynamic equilibrium that is crucial for its synthetic utility.

Ring-Opening: The primary pathway for the cleavage of the oxazolidine ring is hydrolysis. In the presence of water, particularly under acidic or basic conditions, the hemiaminal linkage is susceptible to cleavage, reverting the oxazolidine to its constituent aldehyde (or ketone) and the parent amino alcohol. Another significant ring-opening pathway involves nucleophilic attack, especially at the C2 carbon. Strong nucleophiles can attack this position, leading to the cleavage of the C2-O bond or the C2-N bond. For instance, reactions with certain organometallic reagents can result in ring-opened products like N-substituted amino alcohols researchgate.net. In some cases, cleavage can occur at other positions, such as the bond between the nitrogen and the methylene (B1212753) bridge in N,N'-methylenebis(oxazolidine) systems, which degrades the structure to the parent oxazolidine researchgate.net.

Ring-Closing: The formation, or ring-closing, of the (4S)-4-methyl-1,3-oxazolidine core is most commonly achieved via the condensation of (S)-2-amino-1-propanol with an aldehyde, typically formaldehyde. This reaction proceeds to form the five-membered heterocyclic ring system. The condensation is a reversible process, and the position of the equilibrium can often be controlled by the reaction conditions, such as the removal of water to favor the formation of the oxazolidine ring researchgate.net.

| Reaction Type | Description | Typical Conditions | Product(s) |

| Ring-Opening (Hydrolysis) | Cleavage of the hemiaminal C-O bond by water. | Aqueous acid or base | (S)-2-amino-1-propanol and Formaldehyde |

| Ring-Opening (Nucleophilic Attack) | Attack by a strong nucleophile at the C2 position. | Organometallic reagents (e.g., RLi, RMgCl) | Ring-opened N-substituted amino alcohols researchgate.net |

| Ring-Closing (Condensation) | Reaction between an amino alcohol and an aldehyde. | Removal of water | This compound |

Nucleophilic Attack and Electrophilic Activation on the Oxazolidine Ring System

The electronic nature of the oxazolidine ring, with its two heteroatoms, dictates its behavior towards nucleophiles and electrophiles.

Nucleophilic Attack: The most electrophilic carbon on the unsubstituted this compound ring is the C2 carbon, situated between the nitrogen and oxygen atoms. This position is analogous to the carbonyl carbon of an amide and is susceptible to nucleophilic attack. Reagents such as organolithium compounds (RLi) and Grignard reagents (RMgCl) can attack the C2 position, often leading to ring-opening researchgate.net. The outcome of the reaction is dependent on the nature of the nucleophile and the substituents present on the oxazolidine ring.

Electrophilic Activation: Electrophiles typically attack the lone pair of electrons on the nitrogen atom, which is generally more nucleophilic than the oxygen atom. Protonation or Lewis acid coordination at the nitrogen atom activates the ring, making it more susceptible to nucleophilic attack and ring cleavage. Acylation of the nitrogen atom with an acyl halide, for example, forms an N-acyloxazolidine. This transformation significantly increases the electrophilicity of the C2 position, making its protons more acidic and facilitating further functionalization researchgate.netmdpi.com. This activation is a key strategy in the use of oxazolidines as chiral auxiliaries. While direct electrophilic substitution on the carbon atoms of the ring is difficult due to the ring's electron-rich nature, activation via the nitrogen atom is a common and effective strategy thieme-connect.de.

Reversible Condensation and Hydrolysis Equilibrium

The formation of this compound from (S)-2-amino-1-propanol and an aldehyde (like formaldehyde) is a classic example of a reversible condensation reaction. The reaction establishes an equilibrium between the starting materials and the heterocyclic product.

Aldehyde + (S)-2-amino-1-propanol ⇌ this compound + Water

The forward reaction, condensation, is favored by conditions that remove water from the system, thereby shifting the equilibrium to the right according to Le Châtelier's principle. Conversely, the reverse reaction, hydrolysis, is favored by the presence of excess water researchgate.net. This equilibrium is sensitive to pH. Acid catalysis can accelerate both the forward and reverse reactions by protonating the carbonyl group of the aldehyde (favoring condensation) or the nitrogen/oxygen of the oxazolidine (favoring hydrolysis). The stability of the resulting oxazolidine can be studied by observing the ring-opened intermediates that form upon the addition of deuterated water (D₂O) in NMR spectroscopy experiments researchgate.net. This dynamic equilibrium is fundamental to the role of oxazolidines as protecting groups for amino alcohols and aldehydes.

Reactivity and Derivatization at Nitrogen and Carbon Positions

The this compound core can be readily modified at both the nitrogen and carbon atoms, allowing for the synthesis of a wide array of derivatives.

Reactivity at Nitrogen: The secondary amine nitrogen in the this compound ring is a primary site for derivatization. It can be readily alkylated or acylated by reacting with electrophiles such as alkyl halides or acyl halides mdpi.com. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom acts as the nucleophile. For instance, reaction with methyl iodide would yield N-methyl-(4S)-4-methyl-1,3-oxazolidine. The regioselectivity of these reactions is generally high for the nitrogen atom due to its greater nucleophilicity and the potential for strong Coulombic attraction between the nitrogen and the electrophile mdpi.com. This reactivity is harnessed to attach the oxazolidine scaffold to other molecules, as seen in the development of chiral derivatization reagents for analytical chemistry researchgate.net.

Reactivity at Carbon: Direct functionalization of the ring's carbon atoms is less common without prior activation. However, the C2 position is the most reactive carbon. Following N-acylation, the protons at the C2 position become significantly more acidic. This allows for deprotonation with a suitable base to form a nucleophilic carbanion, which can then react with various electrophiles to introduce substituents at the C2 position. This strategy is a cornerstone of the use of related oxazolidinone auxiliaries in asymmetric synthesis.

| Position | Reaction Type | Reagent(s) | Product Type | Reference |

| Nitrogen | N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl Oxazolidine | mdpi.com |

| Nitrogen | N-Acylation | Acyl Halide (e.g., CH₃COCl) | N-Acyl Oxazolidine | researchgate.net |

| Nitrogen | Mannich Reaction | Formaldehyde, Amine | N-Aminomethyl Oxazolidine | mdpi.com |

| Carbon (C2) | Nucleophilic Addition | Organometallic Reagents (e.g., RLi) | Ring-opened Amino Alcohol | researchgate.net |

Derivatives and Analogs of 4s 4 Methyl 1,3 Oxazolidine for Specialized Synthetic Applications

Structure-Activity Relationships of Substituents on the Oxazolidine (B1195125) Ring

The effectiveness of oxazolidine-based chiral auxiliaries is highly dependent on the nature and substitution pattern of the oxazolidine ring. researchgate.net The substituents at the 4 and 5 positions play a crucial role in establishing the stereochemical outcome of reactions by creating a sterically-defined environment that directs the approach of incoming reagents. wikipedia.org

Key findings on structure-activity relationships include:

Steric Hindrance: Bulky substituents on the oxazolidine ring generally lead to higher levels of stereoselectivity by effectively blocking one face of the reactive intermediate. wikipedia.org

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can influence the reactivity of the N-acyl derivatives and the stability of intermediates.

Conformational Rigidity: The substituents can lock the conformation of the N-acyl chain, which is essential for predictable stereocontrol. This is often achieved through non-bonding interactions that favor a specific rotamer. thieme-connect.com

C5-Substitution: The stereochemistry at the C5 position of the oxazolidinone ring is critical for its efficacy as a chiral auxiliary. researchgate.net

A study on oxazolidinone antibacterials highlighted that while the aromatic fluorine substituent improves bioavailability and potency, it is not considered critical. The morpholino group at the para position contributes to favorable safety profiles. researchgate.net

Synthesis and Application of Oxazolidinones (2-Oxo-1,3-oxazolidines)

Oxazolidin-2-ones, particularly those popularized by Evans, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orgrsc.org They are instrumental in a range of transformations, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.netnumberanalytics.com Their widespread use stems from their ability to provide high levels of stereocontrol and the fact that the auxiliary can be removed under mild conditions to reveal the desired product. wikipedia.orgsigmaaldrich.com

The general synthetic route to these auxiliaries often involves the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization with reagents like phosgene (B1210022) derivatives or ethyl carbonate. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for their preparation. nih.gov

(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a prominent chiral auxiliary used in asymmetric synthesis. lookchem.comcymitquimica.comsigmaaldrich.com This compound and its enantiomer, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, are commercially available and have been extensively used in the synthesis of complex molecules. sigmaaldrich.com

The specific stereochemistry of (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone, with a methyl group at the 4-position and a phenyl group at the 5-position, creates a well-defined chiral environment. cymitquimica.com This arrangement is crucial for its biological activity and its effectiveness in directing stereoselective reactions. cymitquimica.com The presence of the phenyl group contributes to the lipophilicity of the molecule, which can influence its interactions with other molecules. cymitquimica.com

A stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones, including the (4S,5R)-4-methyl-5-phenyl derivative, has been achieved through an asymmetric aldol reaction followed by a Curtius rearrangement. nih.gov

Table 1: Properties of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

| Property | Value |

|---|---|

| CAS Number | 16251-45-9 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Melting Point | 121-123 °C |

| Optical Activity | [α]25/D −168°, c = 2 in chloroform |

| Appearance | White crystals |

Data sourced from references lookchem.comsigmaaldrich.com.

Beyond the 4-methyl-5-phenyl derivative, a wide array of other substituted oxazolidinones have been developed to meet the demands of various synthetic challenges. researchgate.netsigmaaldrich.com The choice of substituents allows for the fine-tuning of steric and electronic properties to optimize stereoselectivity for a given reaction. wikipedia.org

Commonly used substituted oxazolidinone chiral auxiliaries include:

(S)-4-Benzyl-2-oxazolidinone thieme-connect.com

(R)-4-Benzyl-2-oxazolidinone sigmaaldrich.com

(S)-4-Isopropyl-2-oxazolidinone sigmaaldrich.com

(R)-4-Isopropyl-2-oxazolidinone sigmaaldrich.com

(S)-4-tert-Butyl-2-oxazolidinone sigmaaldrich.com

(4R,5S)-cis-4,5-Diphenyl-2-oxazolidinone sigmaaldrich.com

These auxiliaries are effective in a variety of asymmetric transformations, such as the synthesis of β-lactams, nonproteogenic α-amino acids, and various natural products. sigmaaldrich.com A method for the parallel synthesis of multiply substituted oxazolidinones has been developed to create libraries of these compounds for screening in drug discovery and other applications. nih.gov

Research on Oxazolidinethiones as Chiral Auxiliaries

Oxazolidinethiones, the sulfur analogs of oxazolidinones, have also emerged as powerful chiral auxiliaries in asymmetric synthesis. benthamdirect.comresearchgate.nettandfonline.com They are readily prepared from β-amino alcohols and have been successfully employed in asymmetric aldol condensations and stereoselective alkylations. nih.govbenthamdirect.comresearchgate.net

Key features of oxazolidinethione auxiliaries include:

High Diastereoselectivity: They often provide high levels of asymmetric induction, comparable to or in some cases exceeding that of their oxo-analogs. benthamdirect.comscielo.org.mx

Ease of Preparation: Synthesis is straightforward from readily available starting materials. benthamdirect.comresearchgate.net

Distinctive Properties: The thiocarbonyl group has a characteristic chemical shift in ¹³C NMR, making it easy to identify. scielo.org.mx The N-acyl derivatives are often yellow and crystalline, which facilitates purification. scielo.org.mx

The versatility of oxazolidinethiones has been demonstrated in the synthesis of chiral fragments for complex natural products. tandfonline.com

Oxazolidine Derivatives Incorporating Fluoroalkyl Groups

The incorporation of fluoroalkyl groups into oxazolidine derivatives can significantly alter their chemical and physical properties, leading to novel applications. Research has demonstrated the utility of chiral α-fluorovinyl oxazolidines, which can be synthesized from N-Boc protected (R)- and (S)-2,2-dimethyl-4-((arylsulfonyl)methyl)oxazolidines. cuny.edu

The key findings from these studies include:

The diastereoselectivity of fluorination is dependent on the base used, with lithium diisopropylamide (LDA) providing the highest selectivity. cuny.edu

These fluorinated oxazolidine derivatives can be converted into valuable building blocks like fluorovinyl α-amino acids with high enantiomeric purity. cuny.edu

Studies on Bridged and Bicyclic Oxazolidine Systems

Bridged and bicyclic oxazolidine systems represent a more conformationally restricted class of chiral auxiliaries. This structural rigidity can lead to enhanced stereocontrol in certain reactions.

Research in this area has focused on:

Intramolecular Diels-Alder Reactions: Oxazolidinone chiral auxiliaries have been successfully used in asymmetric intramolecular Diels-Alder reactions to construct bridged bicyclic ring systems with high diastereomeric and enantiomeric purity. nih.gov

Fused Tetramate-Oxazolidine Derivatives: A chemoselective route using a Dieckmann cyclization of functionalized oxazolidines has been developed to access bicyclic tetramates. rsc.org

Asymmetric Iodolactamization: Chiral oxazolidine auxiliaries have been investigated in asymmetric iodolactamization reactions of unsaturated amides. nih.gov

These complex systems are valuable in the synthesis of natural products and other biologically active molecules that contain bridged ring structures. nih.gov

Computational and Theoretical Investigations of 4s 4 Methyl 1,3 Oxazolidine

Quantum Chemical Calculations for Stereoselectivity Prediction

Quantum chemical calculations are a fundamental tool for predicting the stereoselectivity of chemical reactions. These methods, rooted in solving the Schrödinger equation for molecular systems, provide insights into the energy differences between various stereoisomeric transition states, which in turn govern the stereochemical outcome of a reaction. For a chiral molecule like (4S)-4-methyl-1,3-oxazolidine, these calculations could be pivotal in understanding its role as a chiral auxiliary or its behavior in stereoselective reactions.

The primary approaches used are Hartree-Fock (HF) theory and Density Functional Theory (DFT). DFT, in particular, has become a standard method due to its favorable balance of computational cost and accuracy. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, one can predict the major product of a reaction. The energy difference between these transition states (ΔΔG‡) is directly related to the enantiomeric or diastereomeric excess. A larger energy difference implies higher stereoselectivity.

For instance, in a hypothetical reaction where this compound is used as a chiral directing group, quantum chemical calculations would be employed to model the transition states of the reaction with a prochiral substrate. The steric and electronic effects of the methyl group at the C4 position would be quantitatively assessed to predict which diastereomeric product is favored.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a broader computational approach that encompasses the study of reaction pathways and the characterization of transition states. This is crucial for understanding the mechanism of a chemical reaction at a molecular level. For this compound, this could involve modeling its synthesis, its reactions with other molecules, or its role in catalysis.

The process typically begins with identifying the reactant and product structures on the potential energy surface (PES). Computational algorithms are then used to locate the minimum energy path connecting them. Along this path, the transition state, a first-order saddle point on the PES, is located. The geometry and energy of the transition state provide critical information about the reaction kinetics.

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state indeed connects the desired reactants and products. Furthermore, the activation energy (the energy difference between the reactants and the transition state) can be calculated, offering a prediction of the reaction rate. For complex reactions involving multiple steps, each intermediate and transition state would be modeled to build a complete energy profile of the reaction.

Conformational Analysis using Density Functional Theory (DFT) and Spectroscopic Methods

The three-dimensional structure and conformational preferences of a molecule are key to its reactivity and physical properties. For a cyclic compound like this compound, with a stereocenter, conformational analysis is particularly important. Density Functional Theory (DFT) is a powerful tool for this purpose, allowing for the calculation of the relative energies of different conformers.

The oxazolidine (B1195125) ring can adopt various conformations, such as envelope or twist forms. DFT calculations can determine the most stable conformation and the energy barriers to interconversion between different conformers. The methyl group at the C4 position will have a significant influence on the conformational landscape, favoring conformations that minimize steric strain.

These computational findings can be correlated with experimental spectroscopic data. For example, calculated NMR chemical shifts and coupling constants for different conformers can be compared with experimental NMR spectra to determine the predominant conformation in solution. Similarly, calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the computed structures. The combination of DFT and spectroscopic methods provides a robust approach to understanding the conformational behavior of this compound.

Computational Studies of Ligand-Metal Interactions and Catalytic Cycle Dynamics

This compound has the potential to act as a chiral ligand in coordination with a metal center, forming a chiral catalyst. Computational studies are invaluable for understanding the interactions between such a ligand and a metal, as well as the dynamics of the catalytic cycle.

Furthermore, computational methods can be used to model the entire catalytic cycle of a reaction catalyzed by a complex of this compound. This involves identifying and characterizing all intermediates and transition states in the cycle. Such studies can elucidate the mechanism of stereoselectivity, revealing how the chiral ligand transfers its stereochemical information to the substrate during the reaction. The insights gained from these computational investigations can guide the design of more efficient and selective catalysts.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Atom Economy

The pursuit of greener and more efficient synthetic methods is a paramount theme in modern chemistry. For (4S)-4-methyl-1,3-oxazolidine and related structures, research is increasingly focused on improving atom economy. One promising approach involves the silver triflate (AgOTf)-promoted tandem olefin isomerization and intramolecular hydroamination of 1,1-disubstituted alkenyl amines. This method facilitates the chemo- and regioselective formation of a C(sp³)–N bond, leading to high yields of 2-alkyl-substituted 1,3-heterocycles with excellent atom economy. organic-chemistry.org

Another strategy employs tetrabutylammonium (B224687) iodide as a catalyst with tert-butyl hydroperoxide in water as an oxidant. This system enables the construction of functionalized oxazolidines through oxidative C(sp³)–H functionalization and subsequent C–O/C–N bond formations. The reaction is notable for its simplicity, regioselectivity, and effectiveness at moderate temperatures. organic-chemistry.org The development of one-pot syntheses, such as the use of a chiral magnesium phosphate (B84403) catalyst for the reaction of alcohols with imines, also contributes to higher efficiency and enantioselectivity in producing 1,3-oxazolidines. organic-chemistry.org

Design of Next-Generation Chiral Auxiliaries and Ligands

The foundational structure of this compound serves as a scaffold for the design of new and more effective chiral auxiliaries and ligands. Research in this area aims to create derivatives with enhanced stereocontrol, broader substrate scope, and improved recyclability. For instance, new chiral 4-substituted 5,5-diethyl oxazolidin-2-ones have been synthesized from readily available amino acids. nih.gov These auxiliaries show potential for high effectiveness in asymmetric reactions. nih.gov

The design of novel ligands for enantioselective catalysis is another active area of investigation. By modifying the core structure, researchers are developing ligands that can coordinate with various metals to form highly efficient and selective catalysts. nih.gov For example, new chiral ligands based on imidazolidin-4-one (B167674) derivatives have been synthesized and their copper(II) complexes have demonstrated high enantioselectivity in asymmetric Henry reactions. nih.gov The strategic pairing of a chiral ligand with a specific metal ion is crucial for optimizing the catalytic performance in asymmetric synthesis. nih.gov

Expansion of Application Scope in Complex Natural Product and Pharmaceutical Synthesis

The utility of this compound and its analogs as chiral auxiliaries is well-established in the synthesis of complex molecules. rsc.org Future research will continue to expand their application in the total synthesis of natural products and pharmaceuticals. rsc.orgrsc.org These auxiliaries are particularly valuable in the early stages of drug discovery, where the reliable synthesis of enantiomerically pure compounds is essential. rsc.org

The oxazolidinone ring, a key feature of these auxiliaries, is also a prominent scaffold in many medicinally important compounds, particularly antibiotics. nih.gov The development of synthetic routes to novel oxazolidinone derivatives is therefore of significant interest for the discovery of new therapeutic agents. nih.govgoogle.com For example, the 4-methyloxazoline moiety, while rare in natural products, has been identified in nonribosomal peptides with potential antibiotic properties, and understanding its biosynthesis could lead to new drug development strategies. u-tokyo.ac.jp

Table 1: Applications in Complex Synthesis

| Application Area | Example | Reference |

|---|---|---|

| Natural Product Synthesis | Synthesis of piperine | researchgate.net |

| Pharmaceutical Synthesis | Development of new antibacterial agents | nih.gov |

| Asymmetric Alkylation | Key step in the synthesis of biologically active natural products | rsc.org |

Integration with Flow Chemistry and Sustainable Synthesis Practices

The integration of established chemical transformations with modern technologies like flow chemistry represents a significant step towards more sustainable and efficient manufacturing processes. nih.gov Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for process automation and optimization. nih.govresearchgate.net

The synthesis of oxazolidinones, including derivatives of this compound, is an area where flow chemistry can be particularly impactful. researchgate.net Continuous flow processes can lead to higher yields, reduced reaction times, and minimized waste generation compared to traditional batch methods. This approach aligns with the principles of green chemistry by promoting energy efficiency and reducing the environmental footprint of chemical production. researchgate.net

Advanced Spectroscopic and Crystallographic Techniques for Stereochemical Elucidation

The precise determination of stereochemistry is fundamental to asymmetric synthesis. Advanced spectroscopic and crystallographic techniques are indispensable tools for the unambiguous elucidation of the three-dimensional structure of chiral molecules derived from this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY and COSY, remains a cornerstone for determining relative stereochemistry in solution. For absolute configuration determination, X-ray crystallography provides definitive structural information for crystalline compounds. The derivatives of this compound are often designed to be crystalline, facilitating their analysis by this method. orgsyn.org The development of new chiral derivatizing agents and advancements in computational methods for predicting spectroscopic data further aid in the stereochemical assignment of complex molecules.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Silver triflate (AgOTf) |

| Tetrabutylammonium iodide |

| tert-Butyl hydroperoxide |

| 4-substituted 5,5-diethyl oxazolidin-2-ones |

| Copper(II) |

| Piperine |

| DMU-212 |

Q & A

Basic Research Questions

Q. What precautions are critical when handling (4S)-4-methyl-1,3-oxazolidine in laboratory settings?

- Methodological Answer :